(E)-5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thioxothiazolidinone derivative with a substituted pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Thioxothiazolidinones are a class of organic compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thioxothiazolidinone rings. The ethyl group on the pyrazole ring and the methylene bridge connecting the two rings would also be notable features .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding at the nitrogen atoms could impact its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activities
(E)-5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one and its derivatives have been the focus of research mainly in the synthesis and evaluation of their biological activities. These compounds have been synthesized through various chemical reactions and tested for different biological properties.
Anti-inflammatory Activity:
- Derivatives of thioxothiazolidin-4-one, with a similar structural framework, have demonstrated significant anti-inflammatory activity in research. For instance, Sunder and Maleraju (2013) synthesized eight derivatives and found that compounds 10a, 10b, and 10d showed significant anti-inflammatory activity, with 10c showing moderate activity Sunder & Maleraju, 2013.
Anticancer and Antiangiogenic Effects:
- Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects against transplantable mouse tumor. The compounds significantly reduced ascites tumor volume, cell number, and increased the life span of EAT-bearing mice. They also manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation Chandrappa et al., 2010.
Inhibitors of ADAMTS-5:
- Gilbert et al. (2007) described a series of 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5, indicating their potential in inhibiting the degradation of aggrecan, a major component of cartilage lost in osteoporosis Gilbert et al., 2007.
Molecular Docking and Anticancer Activity:
- Madhusudhanrao and Manikala (2020) synthesized a novel series of analogues and screened them for in vitro anticancer activity, showing that some compounds were potent against tested cancer cell lines. Molecular docking studies also revealed significant scores, suggesting the potential of these compounds in anticancer therapy Madhusudhanrao & Manikala, 2020.
Antimicrobial Activity:
- B'Bhatt and Sharma (2017) synthesized a series of novel compounds containing the 2-thioxothiazolidin-4-one derivative and screened them for in vitro antibacterial and antifungal activity. The results showed variable and modest activities against investigated strains of bacteria and fungi, indicating the antimicrobial potential of these compounds B'Bhatt & Sharma, 2017.
Future Directions
Properties
IUPAC Name |
(5E)-5-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-4-14-7(3)8(6(2)13-14)5-9-10(15)12-11(16)17-9/h5H,4H2,1-3H3,(H,12,15,16)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBUPFGCFVLBM-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.